molecular formula C16H10Cl3N3O2S B6489597 5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391863-75-5

5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No. B6489597
CAS RN: 391863-75-5
M. Wt: 414.7 g/mol
InChI Key: UZANWKGUSNRANB-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide (CDTMB) is a molecule of interest due to its potential applications in scientific research. It is a synthetic compound that has been studied for its ability to bind to and modulate various proteins and enzymes. CDTMB has been shown to have a variety of biochemical and physiological effects, and its use has advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the 5-chloro-N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide scaffold, have shown promise as antiviral agents. For instance:

Insecticides

While not directly related to the compound, it’s interesting to note that indole derivatives have been explored in the field of insecticides. For example:

properties

IUPAC Name

5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2S/c1-24-13-5-3-8(17)6-11(13)14(23)20-16-22-21-15(25-16)10-4-2-9(18)7-12(10)19/h2-7H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZANWKGUSNRANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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